Human Papillomavirus (HPV) E7 protein (49-57)

Description

BenchChem offers high-quality Human Papillomavirus (HPV) E7 protein (49-57) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Human Papillomavirus (HPV) E7 protein (49-57) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

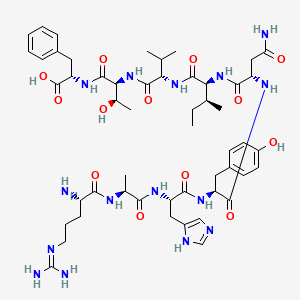

Molecular Formula |

C52H77N15O13 |

|---|---|

Molecular Weight |

1120.3 g/mol |

IUPAC Name |

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C52H77N15O13/c1-7-27(4)41(49(77)65-40(26(2)3)48(76)67-42(29(6)68)50(78)64-38(51(79)80)21-30-12-9-8-10-13-30)66-47(75)37(23-39(54)70)63-45(73)35(20-31-15-17-33(69)18-16-31)62-46(74)36(22-32-24-57-25-59-32)61-43(71)28(5)60-44(72)34(53)14-11-19-58-52(55)56/h8-10,12-13,15-18,24-29,34-38,40-42,68-69H,7,11,14,19-23,53H2,1-6H3,(H2,54,70)(H,57,59)(H,60,72)(H,61,71)(H,62,74)(H,63,73)(H,64,78)(H,65,77)(H,66,75)(H,67,76)(H,79,80)(H4,55,56,58)/t27-,28-,29+,34-,35-,36-,37-,38-,40-,41-,42-/m0/s1 |

InChI Key |

YYRLGDVWSORYPB-FJJMPZPNSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](C)NC(=O)[C@H](CCCN=C(N)N)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)N |

Origin of Product |

United States |

Foundational & Exploratory

Introduction: Targeting a Key Oncoprotein for Cancer Immunotherapy

An In-depth Technical Guide to the HPV16 E7 (49-57) Peptide Epitope

Persistent infection with high-risk human papillomavirus (HPV), particularly type 16, is the primary driver of cervical cancer and a significant contributor to other anogenital and oropharyngeal cancers.[1][2] The viral oncoproteins E6 and E7 are central to the malignant transformation process, as they are constitutively expressed in tumor cells and disrupt critical tumor suppressor pathways.[3] This constant expression of foreign, viral proteins makes them ideal targets for therapeutic interventions designed to stimulate the host immune system against the cancer.[1][3]

Within the HPV16 E7 oncoprotein, the nonapeptide spanning amino acids 49 to 57 has been identified as a highly immunogenic epitope, capable of eliciting potent anti-tumor immune responses.[4][5][6] This guide provides a detailed technical overview of the HPV E7 (49-57) peptide, its molecular characteristics, immunological function, and its application in research and the development of cancer vaccines and immunotherapies.

Molecular Profile of HPV E7 (49-57)

The E7 (49-57) peptide is a specific sequence of nine amino acids that has been extensively validated as a key target for the immune system in the context of HPV16 infection.[7]

Table 1: Molecular Characteristics of HPV E7 (49-57)

| Property | Value | Source |

| Amino Acid Sequence | RAHYNIVTF | [4][5][7][8][9][10][11][12] |

| Three-Letter Code | Arg-Ala-His-Tyr-Asn-Ile-Val-Thr-Phe | [9][11] |

| Molecular Weight | ~1120.3 g/mol | [9][10][11][13] |

| Origin | Human Papillomavirus Type 16 (HPV16) E7 Protein | [4][5][13] |

| Homology | The homologous sequence is also found in HPV-18.[7] |

This specific sequence, RAHYNIVTF, is recognized as a potent cytotoxic T lymphocyte (CTL) epitope.[4][5][13] Its efficacy is fundamentally linked to its ability to be presented by Major Histocompatibility Complex (MHC) class I molecules on the surface of cancer cells, thereby flagging them for destruction by the immune system.

Immunological Function: A Beacon for Cytotoxic T Cells

The primary function of the E7 (49-57) peptide is to act as an immunological epitope that activates CD8+ cytotoxic T lymphocytes (CTLs), the primary effector cells in anti-tumor immunity.[3][14][15] This process is governed by the principles of antigen presentation via the MHC class I pathway.

Mechanism of Action: MHC Class I Presentation

-

Protein Degradation: Inside an HPV-infected cancer cell, the E7 oncoprotein is degraded by the proteasome into smaller peptide fragments, including the E7 (49-57) sequence.[15][16]

-

Peptide Transport: These peptides are transported from the cytosol into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP).[14][15][17]

-

MHC Loading: Within the ER, the E7 (49-57) peptide is loaded onto a newly synthesized MHC class I molecule. This peptide-MHC complex is essential for the stability and proper folding of the MHC molecule.[14][18]

-

Surface Presentation: The stable peptide-MHC complex is then transported to the cell surface, where it is "presented" to the immune system.[14][18]

-

T-Cell Recognition: Circulating CD8+ CTLs with a T-cell receptor (TCR) that specifically recognizes the E7 (49-57)-MHC complex will bind to the cancer cell. This binding, along with co-stimulatory signals, activates the CTL.

-

Tumor Cell Lysis: Upon activation, the CTL releases cytotoxic granules (containing perforin and granzymes) that induce apoptosis (programmed cell death) in the cancer cell, effectively eliminating it.[4]

MHC Restriction: The Importance of HLA-A*02:01

A critical aspect of this peptide's function is its MHC restriction. The RAHYNIVTF peptide binds with high affinity to the human MHC class I allele HLA-A02:01 and the murine equivalent H-2Db .[7][9][10][19] This specificity is crucial; the peptide will only elicit a strong immune response in individuals or animal models expressing this particular MHC allele. While some studies have explored its binding to other HLA-A2 variants with varying results, its primary utility in research and clinical development is linked to HLA-A02:01.[20] This explains why it is a cornerstone of preclinical studies using C57BL/6 mice (which express H-2Db) and a focus for therapies targeting the large portion of the human population positive for HLA-A2.[4][5][19]

Caption: MHC Class I presentation of the HPV E7 (49-57) peptide.

Applications in Research and Therapeutic Development

The well-characterized nature of the E7 (49-57) epitope makes it an invaluable tool for developing and evaluating HPV-targeted immunotherapies.

-

Therapeutic Vaccines: Peptide-based vaccines incorporating the RAHYNIVTF sequence are designed to stimulate a potent, targeted CD8+ T-cell response against HPV16-positive tumors.[5][21] Studies have shown that immunization with this peptide can protect mice against challenges with E7-expressing tumor cells and even eradicate established tumors.[4][5]

-

Immune Monitoring: The peptide is widely used as a stimulus in immunological assays to quantify the strength of E7-specific T-cell responses in vaccinated subjects or patients undergoing immunotherapy.[6][8] Assays like ELISpot and intracellular cytokine staining (ICS) use this peptide to measure the frequency of T cells that secrete effector cytokines like interferon-gamma (IFN-γ).[1][8]

-

Adoptive Cell Therapy: Researchers can expand E7 (49-57)-specific T cells ex vivo for use in adoptive cell transfer therapies, where a large population of tumor-specific T cells is infused into a patient.

-

Preclinical Models: Its robust immunogenicity in H-2Db-expressing mice makes it a standard antigen for testing novel vaccine adjuvants, delivery systems (e.g., nanoparticles, virus-like particles), and combination therapies, such as those pairing a vaccine with checkpoint inhibitors like anti-PD-1.[2][6][21]

Experimental Methodologies: A Practical Guide

Harnessing the HPV E7 (49-57) peptide in a research setting requires standardized, validated protocols. Here, we outline the methodology for a common application: quantifying antigen-specific T-cell responses using an IFN-γ ELISpot assay.

Protocol: IFN-γ ELISpot for Measuring E7 (49-57)-Specific T-Cell Responses

This protocol describes the quantification of E7 (49-57)-specific T cells from splenocytes of immunized mice or human peripheral blood mononuclear cells (PBMCs). The Enzyme-Linked Immunospot (ELISpot) assay is highly sensitive for detecting cytokine-secreting cells at a single-cell level.[22][23]

I. Materials & Reagents

-

Cells: Freshly isolated or cryopreserved PBMCs or splenocytes.[22]

-

Peptide: Lyophilized HPV E7 (49-57) peptide (RAHYNIVTF), high purity (>95%).[8][11]

-

Controls:

-

ELISpot Plate: 96-well PVDF membrane plate.[22]

-

Reagents: IFN-γ ELISpot kit containing:

-

Capture Antibody (anti-IFN-γ)

-

Detection Antibody (biotinylated anti-IFN-γ)

-

Streptavidin-Enzyme Conjugate (e.g., Streptavidin-ALP or -HRP)

-

Substrate (e.g., BCIP/NBT or AEC)

-

-

Culture Medium: RPMI-1640 supplemented with 10% FBS and Penicillin-Streptomycin.

-

Buffers: Sterile PBS, PBS-Tween20 (PBST).

II. Step-by-Step Methodology

Day 1: Plate Coating

-

Activate Plate: Pre-wet the PVDF membrane by adding 15-20 µL of 35-70% ethanol to each well for 1 minute.[23][25]

-

Wash: Decant the ethanol and wash the plate 5 times with 200 µL/well of sterile water.[25]

-

Coat: Dilute the anti-IFN-γ capture antibody to the manufacturer's recommended concentration in sterile PBS. Add 100 µL to each well.[25]

-

Incubate: Seal the plate and incubate overnight at 4°C.[23]

Day 2: Cell Stimulation

-

Prepare Peptide Stock: Reconstitute the lyophilized E7 (49-57) peptide in a small amount of DMSO, then dilute to a stock concentration (e.g., 1 mg/mL) with sterile, tissue-culture grade water. Aliquot and store at -20°C or below.[24]

-

Wash & Block Plate: Decant the coating antibody. Wash the plate 3-5 times with 200 µL/well of sterile PBS. Block the plate by adding 200 µL/well of complete culture medium and incubating for at least 1 hour at 37°C.

-

Prepare Cells: Thaw (if frozen) and count cells. Adjust cell concentration to 2.5-3 x 10^6 cells/mL in complete medium. A typical assay uses 2.5 x 10^5 cells per well.[22][24]

-

Prepare Stimuli: Prepare 2X working solutions of the E7 peptide (final concentration typically 1-10 µg/mL), negative control (DMSO), and positive control (PHA) in complete medium.[24]

-

Plate Cells & Stimuli: Decant the blocking medium. Add 100 µL of cell suspension to each well. Add 100 µL of the 2X stimuli to the appropriate wells.

-

Incubate: Place the plate in a 37°C, 5% CO2 humidified incubator for 18-24 hours. Do not disturb the plate during incubation to ensure distinct spot formation.[23]

Day 3: Detection and Development

-

Lyse Cells: Decant the medium and cells. Wash the plate 3 times with PBS, followed by 3-5 times with PBST.

-

Add Detection Antibody: Dilute the biotinylated detection antibody in a blocking buffer (e.g., PBS with 0.5% BSA). Add 100 µL to each well and incubate for 2 hours at room temperature or 37°C.[23]

-

Add Enzyme Conjugate: Wash the plate 5 times with PBST. Add 100 µL of diluted streptavidin-enzyme conjugate to each well. Incubate for 1 hour at room temperature.[23]

-

Develop Spots: Wash the plate a final time (3x PBST, 3x PBS to remove all Tween). Add 100 µL of the substrate solution to each well. Monitor spot development closely (5-30 minutes).

-

Stop Reaction: Stop development by washing thoroughly with deionized water. Allow the plate to dry completely in the dark.

-

Analysis: Count the spots in each well using an automated ELISpot reader. The resulting data represent the number of IFN-γ secreting cells per number of cells plated.

References

- 1. A therapeutic multi-epitope protein vaccine targeting HPV16 E6 E7 elicits potent tumor regression and cytotoxic immune responses | Cancer Biology & Medicine [cancerbiomed.org]

- 2. Optimal long peptide for flagellin-adjuvanted HPV E7 cancer vaccine to enhance tumor suppression in combination with anti-PD-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. Cytotoxic T lymphocytes raised against a subdominant epitope offered as a synthetic peptide eradicate human papillomavirus type 16-induced tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Vaccination with cytotoxic T lymphocyte epitope-containing peptide protects against a tumor induced by human papillomavirus type 16-transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. HPV 16/18 E7 49-57 (H-2 Db) | 1 mg | EP07741_1 [peptides.de]

- 8. jpt.com [jpt.com]

- 9. Human Papillomavirus (HPV) E7 protein (49-57) - 1 mg [anaspec.com]

- 10. genscript.com [genscript.com]

- 11. Human Papillomavirus E7 protein (49-57) - Elabscience® [elabscience.com]

- 12. Optimal long peptide for flagellin-adjuvanted HPV E7 cancer vaccine to enhance tumor suppression in combination with anti-PD-1 - Lee - Translational Cancer Research [tcr.amegroups.org]

- 13. HPV E7 protein (49-57) | CRB1001123 | Biosynth [biosynth.com]

- 14. The MHC class I antigen presentation pathway: strategies for viral immune evasion - PMC [pmc.ncbi.nlm.nih.gov]

- 15. MHC-I pathway disruption by viruses: insights into immune evasion and vaccine design for animals - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Understanding MHC Class I Presentation of Viral Antigens by Human Dendritic Cells as a Basis for Rational Design of Therapeutic Vaccines [frontiersin.org]

- 17. May 13: Viral evasion of the MHC class I antigen presentation pathway - UMC Utrecht [umcutrecht.nl]

- 18. Mechanisms of Viral Interference with MHC Class I Antigen Processing and Presentation - Annual Reviews Collection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Vaccination with cytotoxic T lymphocyte epitope‐containing peptide protects against a tumor induced by human papillomavirus type 16‐transformed cells | Semantic Scholar [semanticscholar.org]

- 20. Differential binding of viral peptides to HLA-A2 alleles. Implications for human papillomavirus type 16 E7 peptide-based vaccination against cervical carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. tandfonline.com [tandfonline.com]

- 22. ELISPOT protocol | Abcam [abcam.com]

- 23. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]

- 24. stemcell.com [stemcell.com]

- 25. youtube.com [youtube.com]

RAHYNIVTF peptide origin and discovery

An In-depth Technical Guide to the Origin, Discovery, and Characterization of the RAHYNIVTF Peptide

A Senior Application Scientist's Synthesis of Field-Proven Insights and Methodologies

Introduction

The discovery of novel bioactive peptides is a cornerstone of therapeutic innovation, offering the potential for high specificity and potent biological activity. This guide provides a comprehensive technical overview of the peptide with the amino acid sequence Arginine-Alanine-Histidine-Tyrosine-Asparagine-Isoleucine-Valine-Threonine-Phenylalanine (RAHYNIVTF). While this specific peptide is not extensively documented as a standalone entity in publicly available literature, its sequence is found within the C-terminal region of human Serum Amyloid A1 (SAA1), a protein of significant clinical interest. This guide will, therefore, explore the origin of the RAHYNIVTF sequence within the context of its parent protein, SAA1, and outline the established methodologies for its potential discovery, synthesis, and characterization as a novel peptide.

Part 1: Origin and Discovery within Human Serum Amyloid A1 (SAA1)

The peptide sequence RAHYNIVTF is located at positions 82-90 of the human Serum Amyloid A1 protein. SAA1 is a major acute-phase reactant protein primarily synthesized in the liver in response to inflammatory stimuli such as tissue injury, infection, and trauma. Its concentration in the blood can increase up to 1000-fold during the acute phase response.

The Biological Context: SAA1 and Inflammation

Serum Amyloid A1 is a multifunctional protein implicated in various biological processes, including:

-

Lipid Metabolism: SAA1 associates with high-density lipoprotein (HDL) and is involved in cholesterol transport.

-

Immune Modulation: It can act as a chemoattractant for neutrophils and mast cells, guiding them to sites of inflammation.

-

Induction of Inflammatory Cytokines: SAA1 can stimulate the production of pro-inflammatory cytokines, further amplifying the inflammatory cascade.

The discovery of bioactive peptides often stems from the proteolytic cleavage of larger precursor proteins. Given the inflammatory context in which SAA1 is highly expressed, it is plausible that the RAHYNIVTF peptide could be generated in vivo through the action of proteases present at sites of inflammation.

Hypothetical Discovery Workflow

The discovery of a naturally occurring peptide like RAHYNIVTF would typically follow a multi-step process combining proteomics and functional screening.

Caption: Hypothetical workflow for the discovery and validation of a novel peptide.

Part 2: Synthesis and Purification of RAHYNIVTF

For functional characterization, RAHYNIVTF must be obtained in a highly pure form. The gold standard for this is solid-phase peptide synthesis (SPPS).

Detailed Protocol for Solid-Phase Peptide Synthesis (SPPS)

-

Resin Selection: Choose a suitable solid support, such as a Rink Amide resin, to yield a C-terminal amide, which often enhances peptide stability.

-

First Amino Acid Coupling: Covalently attach the C-terminal amino acid (Phenylalanine) to the resin.

-

Deprotection: Remove the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group from the N-terminus of the attached amino acid using a piperidine solution.

-

Amino Acid Activation and Coupling: Activate the next Fmoc-protected amino acid (Threonine) using a coupling reagent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base such as DIEA (N,N-Diisopropylethylamine). Add this activated amino acid to the resin to form a peptide bond.

-

Wash Steps: Thoroughly wash the resin with solvents like DMF (dimethylformamide) and DCM (dichloromethane) to remove excess reagents and byproducts.

-

Iterative Cycles: Repeat the deprotection, coupling, and wash steps for each subsequent amino acid in the sequence (Valine, Isoleucine, Asparagine, Tyrosine, Histidine, Alanine, Arginine).

-

Cleavage and Deprotection: Once the full peptide is synthesized, cleave it from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: Confirm the identity and purity of the synthesized RAHYNIVTF peptide using mass spectrometry (MS) and analytical HPLC.

Part 3: Functional Characterization

Given its origin from the pro-inflammatory SAA1 protein, the functional characterization of RAHYNIVTF would logically start by investigating its potential roles in inflammation and immune cell modulation.

Experimental Protocols for Functional Assays

1. Cell Migration (Chemotaxis) Assay:

-

Objective: To determine if RAHYNIVTF can attract immune cells.

-

Methodology:

-

Use a Boyden chamber or a similar transwell migration system with a porous membrane.

-

Place a suspension of immune cells (e.g., neutrophils or monocytes) in the upper chamber.

-

Add varying concentrations of the RAHYNIVTF peptide to the lower chamber.

-

Incubate for a period sufficient to allow cell migration (e.g., 1-3 hours).

-

Quantify the number of cells that have migrated through the membrane to the lower chamber, typically by cell counting or fluorescent labeling.

-

2. Cytokine Release Assay:

-

Objective: To assess if RAHYNIVTF can stimulate immune cells to release inflammatory mediators.

-

Methodology:

-

Culture immune cells (e.g., macrophages or peripheral blood mononuclear cells) in a multi-well plate.

-

Treat the cells with different concentrations of the RAHYNIVTF peptide.

-

Include positive (e.g., LPS) and negative (vehicle) controls.

-

After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatant.

-

Measure the concentration of key cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using an enzyme-linked immunosorbent assay (ELISA).

-

Potential Signaling Pathways

Should RAHYNIVTF exhibit pro-inflammatory activity, it would likely be mediated through cell surface receptors commonly involved in innate immunity, such as G protein-coupled receptors (GPCRs) or Toll-like receptors (TLRs).

Caption: Plausible signaling pathway for RAHYNIVTF-mediated inflammation.

Quantitative Data Summary

| Parameter | Description | Typical Measurement |

| Purity | Percentage of the desired peptide after synthesis and purification. | >95% by analytical RP-HPLC |

| Molecular Weight | The mass of the peptide, confirmed post-synthesis. | Determined by Mass Spectrometry |

| EC50 (Chemotaxis) | The concentration of peptide that elicits 50% of the maximum cell migration response. | Molar concentration (e.g., nM, µM) |

| Cytokine Levels | The concentration of cytokines released in response to peptide stimulation. | pg/mL or ng/mL |

Conclusion

The peptide sequence RAHYNIVTF, originating from the human inflammatory protein SAA1, represents a potential yet uncharacterized bioactive molecule. Its origin suggests a likely role in inflammatory processes. The methodologies detailed in this guide, from a hypothetical discovery workflow to concrete protocols for synthesis and functional characterization, provide a robust framework for researchers and drug development professionals to investigate the therapeutic and pathological potential of this and other novel peptides derived from larger precursor proteins. The systematic application of these techniques is essential for unlocking the full potential of the peptidome in human health and disease.

An In-Depth Technical Guide to the Immunogenicity of the HPV E7 (49-57) Epitope

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Foreword: The Significance of a Nine-Amino-Acid Chain

In the intricate landscape of cancer immunotherapy, the pursuit of precise and potent targets is paramount. For human papillomavirus (HPV)-associated malignancies, which account for a significant global cancer burden, the viral oncoproteins E6 and E7 represent ideal targets.[1] These proteins are constitutively expressed in tumor cells and are essential for maintaining the malignant phenotype.[2] Within the HPV16 E7 oncoprotein lies a short, nine-amino-acid sequence—residues 49-57, with the sequence RAHYNIVTF—that has emerged as a cornerstone of therapeutic vaccine development.[3] This epitope is a potent, immunodominant peptide capable of eliciting a robust cytotoxic T-lymphocyte (CTL) response, making it a focal point of intensive research and clinical investigation.[4][5]

This guide provides a comprehensive technical overview of the immunogenicity of the HPV E7 (49-57) epitope. It is designed for researchers, scientists, and drug development professionals, offering not just protocols and data, but also the underlying scientific rationale for experimental choices and a critical evaluation of the findings. As we delve into the immunological mechanisms, experimental workflows, and therapeutic applications of this key epitope, we aim to equip you with the knowledge to design, execute, and interpret studies that will advance the next generation of HPV-targeted immunotherapies.

The Immunobiology of HPV E7 (49-57): A Tale of Two Receptors

The immunogenicity of the E7 (49-57) epitope is fundamentally linked to its interaction with Major Histocompatibility Complex (MHC) class I molecules. In preclinical murine models, this epitope is primarily presented by the H-2Db allele, making it a powerful tool for in vivo studies using C57BL/6 mice.[2][3] The high binding affinity of E7 (49-57) for H-2Db is a key determinant of its immunodominance.[6]

For human applications, the focus shifts to the Human Leukocyte Antigen (HLA) system. While the E7 (49-57) epitope itself does not bind with high affinity to the common HLA-A2 allele, understanding its presentation in the context of the human immune system is crucial.[7] Research using HLA-A2 transgenic mice has been instrumental in dissecting the complexities of epitope presentation and immunodominance, revealing that the presence of the H-2Db-restricted epitope can sometimes mask the response to weaker, HLA-A2-restricted epitopes.[8][9][10][11] This has led to the exploration of modified E7 proteins where the immunodominant murine epitope is altered or removed to better study and enhance the human-relevant immune response.[8][9][10][11]

The journey of the E7 (49-57) epitope from a protein expressed within a tumor cell to a target for CTL-mediated killing is a well-orchestrated process. The following diagram illustrates this critical pathway.

Caption: Antigen processing and presentation of the HPV E7 (49-57) epitope.

Methodologies for Assessing Immunogenicity: A Practical Guide

Evaluating the immunogenicity of the E7 (49-57) epitope requires a multi-faceted approach, employing a suite of in vitro and in vivo assays. The choice of methodology is critical and should be guided by the specific research question. The TC-1 cell line, a murine lung epithelial cell line transformed with HPV16 E6 and E7, is a widely used and invaluable tool in this field, providing a consistent and reliable model for both in vitro and in vivo studies.[11][12]

In Vitro Assessment of T-Cell Activation: The IFN-γ ELISpot Assay

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level. For the E7 (49-57) epitope, the IFN-γ ELISpot is the gold standard for measuring the activation of epitope-specific CD8+ T-cells.[13]

Experimental Rationale: The release of IFN-γ is a hallmark of a Th1-biased cytotoxic T-cell response, which is essential for anti-tumor immunity. By stimulating splenocytes from vaccinated mice with the E7 (49-57) peptide, we can specifically quantify the number of T-cells that recognize this epitope and are activated to produce IFN-γ.

Caption: Workflow for the IFN-γ ELISpot assay.

Detailed Protocol: IFN-γ ELISpot Assay

-

Plate Coating: Coat a 96-well PVDF membrane ELISpot plate with an anti-mouse IFN-γ capture antibody overnight at 4°C.

-

Blocking: Wash the plate and block with sterile PBS containing 1% BSA for 2 hours at room temperature.

-

Cell Plating: Prepare a single-cell suspension of splenocytes from immunized and control mice. Add 2.5 x 10^5 to 5 x 10^5 cells per well.

-

Stimulation: Add the HPV E7 (49-57) peptide to the appropriate wells at a final concentration of 1-10 µg/mL. Include a positive control (e.g., Concanavalin A) and a negative control (medium only).

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.

-

Detection: Wash the plate to remove cells. Add a biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.

-

Enzyme Conjugation: Wash the plate and add streptavidin-alkaline phosphatase conjugate. Incubate for 1 hour at room temperature.

-

Development: Wash the plate and add a substrate solution (e.g., BCIP/NBT). Monitor for the appearance of spots.

-

Analysis: Stop the reaction by washing with distilled water. Allow the plate to dry and count the spots using an automated ELISpot reader.

In Vitro Assessment of Cytotoxicity: The Chromium Release Assay

The chromium-51 (⁵¹Cr) release assay is a classic method for measuring cell-mediated cytotoxicity. It provides a quantitative measure of the ability of CTLs to lyse target cells that are presenting the E7 (49-57) epitope.

Experimental Rationale: This assay directly assesses the primary function of cytotoxic T-lymphocytes: the killing of target cells. By labeling target cells (such as TC-1 cells or peptide-pulsed RMA-S cells) with ⁵¹Cr, we can quantify the amount of chromium released into the supernatant upon cell lysis by effector T-cells. The amount of released ⁵¹Cr is directly proportional to the cytotoxic activity of the T-cells.

Caption: Workflow for the chromium release assay.

Detailed Protocol: Chromium Release Assay

-

Target Cell Labeling: Incubate 1 x 10^6 target cells (e.g., TC-1) with 100 µCi of Na₂⁵¹CrO₄ for 1-2 hours at 37°C.

-

Washing: Wash the labeled target cells three times with culture medium to remove unincorporated ⁵¹Cr.

-

Plating: Resuspend the labeled target cells and plate 1 x 10^4 cells per well in a 96-well round-bottom plate.

-

Effector Cell Addition: Add effector T-cells (e.g., splenocytes from immunized mice) at various effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1).

-

Controls: Include wells for spontaneous release (target cells with medium only) and maximum release (target cells with a detergent like Triton X-100).

-

Incubation: Incubate the plate for 4-6 hours at 37°C.

-

Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.

-

Radioactivity Measurement: Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

-

Calculation: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Quantitative Insights into Immunogenicity

The following tables summarize key quantitative data from various studies, providing a comparative overview of the immunogenicity of the HPV E7 (49-57) epitope across different platforms and its binding characteristics.

Table 1: MHC Binding Affinity of HPV E7 (49-57) and Variants

| Peptide Sequence | MHC Allele | Binding Affinity (IC50 nM) | Reference |

| RAHYNIVTF (Wild-Type) | H-2Db | ~5 | [6] |

| RAHY NIVTF -> RAHF NIVTF | H-2Db | >10,000 | [6] |

| RAHYNI VTF -> RAHYNL VTF | H-2Db | ~2 | [6] |

| YMLDLQPET (HLA-A2 restricted) | HLA-A2 | ~20 | [7] |

Table 2: Preclinical Efficacy of HPV E7 (49-57)-Based Vaccines

| Vaccine Platform | Adjuvant | Mouse Model | Key Outcome | Reference |

| E7 (49-57) Peptide | Poly(I:C) + anti-CD40 | C57BL/6 (TC-1 tumors) | 100% tumor regression in established tumors | [5] |

| DNA vaccine (pcDNA3-E7) | None | C57BL/6 (TC-1 tumors) | Significant reduction in tumor growth | [12] |

| Recombinant Adenovirus (Ad-E7-mFc) | None | C57BL/6 (TC-1 tumors) | Complete protection against tumor challenge | [14] |

| E7 (43-77) Long Peptide | Montanide ISA-51 | C57BL/6 (TC-1 tumors) | Eradication of established tumors | [15] |

Therapeutic Applications and Future Directions

The robust immunogenicity of the HPV E7 (49-57) epitope has made it a central component in the development of therapeutic vaccines for HPV-associated cancers.[16] Various strategies have been employed to deliver this epitope and enhance its immunogenicity, including peptide-based vaccines, DNA vaccines, viral vectors, and dendritic cell-based therapies.[5][12][14][16]

A key consideration in vaccine design is the choice of adjuvant. Adjuvants such as CpG oligodeoxynucleotides and poly(I:C) have been shown to significantly enhance the Th1-biased immune response necessary for effective anti-tumor immunity.[4][5][8][9][10][17] The rationale for using these adjuvants lies in their ability to activate innate immune cells through Toll-like receptors (TLRs), leading to the production of pro-inflammatory cytokines that promote the development of a robust CTL response.[4][8][9][10][17]

Clinical trials of E7-targeted therapies have shown promise, with some studies demonstrating vaccine-induced T-cell responses and clinical benefit in patients with HPV-associated neoplasia.[18] However, translating the remarkable success seen in preclinical models to the clinic remains a challenge. The immunosuppressive tumor microenvironment and the diversity of the human HLA repertoire are significant hurdles to overcome.

Future research will likely focus on combination therapies that pair E7 (49-57)-based vaccines with immune checkpoint inhibitors or other immunomodulatory agents to overcome tumor-induced immune suppression.[11] Furthermore, the development of multi-epitope vaccines that include both CD8+ and CD4+ T-cell epitopes, and that are effective across a broad range of HLA types, will be critical for the development of a universally effective therapeutic HPV vaccine.

Conclusion

The HPV E7 (49-57) epitope stands as a testament to the power of targeted immunotherapy. Its journey from a viral oncoprotein fragment to a key component of promising cancer vaccines highlights the importance of fundamental research in immunology and oncology. While challenges remain, the continued exploration of this potent epitope, coupled with innovative vaccine design and combination therapies, holds the promise of a new era in the treatment of HPV-associated cancers.

References

- 1. HLA-A2 subtypes are functionally distinct in peptide binding and presentation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Technology -HPV-16 H-2 Db Restricted E7 Peptide (aa 49-57)-specific CD8+ T Cell Line [jhu.technologypublisher.com]

- 3. HPV 16/18 E7 49-57 (H-2 Db) | 1 mg | EP07741_1 [peptides.de]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Optimal long peptide for flagellin-adjuvanted HPV E7 cancer vaccine to enhance tumor suppression in combination with anti-PD-1 - Lee - Translational Cancer Research [tcr.amegroups.org]

- 7. HPV type 16 protein E7 HLA-A2 binding peptides are immunogenic but not processed and presented - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CpG Oligonucleotides as Cancer Vaccine Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rupress.org [rupress.org]

- 10. CpG DNA as a vaccine adjuvant - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Immunomodulation to enhance the efficacy of an HPV therapeutic vaccine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. aacrjournals.org [aacrjournals.org]

- 14. pnas.org [pnas.org]

- 15. dovepress.com [dovepress.com]

- 16. Therapeutic Vaccine Strategies against Human Papillomavirus | MDPI [mdpi.com]

- 17. CpG DNA as a vaccine adjuvant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. aacrjournals.org [aacrjournals.org]

HPV-16 E7 (49-57) MHC class I presentation

An In-Depth Technical Guide to the MHC Class I Presentation of the HPV-16 E7 (49-57) Epitope

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Human Papillomavirus type 16 (HPV-16) E7 oncoprotein is a critical driver of cervical and other cancers. Its continuous expression in tumor cells makes it an ideal target for T-cell-mediated immunotherapy.[1][2] A key immunodominant epitope derived from this protein is the E7 (49-57) peptide, with the amino acid sequence RAHYNIVTF.[3][4] The presentation of this peptide by Major Histocompatibility Complex (MHC) class I molecules, specifically HLA-A*02:01 in humans, on the surface of cancer cells is the prerequisite for recognition and elimination by cytotoxic T lymphocytes (CTLs). This guide provides a detailed technical overview of the molecular journey of the E7 (49-57) epitope, from its generation in the cytosol to its presentation on the cell surface, outlines key experimental methodologies to study this process, and discusses its profound implications for the development of next-generation cancer therapies.

Introduction: The E7 Oncoprotein as an Immunological Target

Persistent infection with high-risk HPV types, particularly HPV-16, is the primary etiological agent for the vast majority of cervical cancers.[5][6] The transforming potential of the virus is largely attributed to its early proteins, E6 and E7.[7][8] The E7 oncoprotein disrupts cell cycle control by binding and promoting the degradation of the retinoblastoma tumor suppressor protein (pRb), forcing the cell into a state of uncontrolled proliferation.[8][9]

Because E7 is a foreign viral protein that is indispensable for maintaining the malignant phenotype, it represents a prime non-self antigen for the immune system.[1] The cellular immune response, mediated by CD8+ CTLs, is crucial for recognizing and clearing virally infected or transformed cells. This recognition is not of the full protein, but of short peptide fragments presented by MHC class I molecules. The E7 (49-57) peptide has been identified as a potent, immunodominant epitope capable of eliciting strong CTL responses, making it a focal point for the design of therapeutic vaccines and adoptive T-cell therapies.[6][10][11]

The Canonical MHC Class I Antigen Presentation Pathway

The presentation of endogenous antigens like E7 is a multi-step process orchestrated by the cell's antigen processing and presentation machinery (APM).[12] This pathway ensures that the immune system can survey the internal protein landscape of a cell.

The general workflow involves:

-

Protein Degradation: Intracellular proteins are tagged for destruction and degraded into small peptides by the proteasome.[13]

-

Peptide Transport: These peptides are transported from the cytosol into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP).[14][15]

-

MHC Loading: Inside the ER, peptides are loaded onto newly synthesized MHC class I molecules, a process stabilized by the peptide-loading complex (PLC).[14][15]

-

Surface Expression: The stable peptide-MHC (pMHC) complex is then transported to the cell surface for presentation to CD8+ T cells.[16]

Molecular Processing of the E7 (49-57) Epitope

Protein Degradation: The Ubiquitin-Proteasome System

The generation of the E7 (49-57) peptide begins with the degradation of the full-length E7 oncoprotein. E7 has a naturally short half-life, which is regulated by the ubiquitin-proteasome system (UPS).[17] The protein is first tagged with chains of a small regulatory protein called ubiquitin, marking it for destruction.[17] This process can, however, be antagonized by host de-ubiquitinating enzymes (DUBs). For instance, the ubiquitin-specific protease 7 (USP7) has been shown to bind to and stabilize the E7 protein by removing ubiquitin tags, thereby protecting it from proteasomal degradation and promoting its carcinogenic functions.[17]

Once targeted, the ubiquitinated E7 protein is recognized and degraded by the 26S proteasome, a large multi-catalytic protease complex.[17] The proteasome cleaves the protein into smaller peptides of varying lengths, typically 8-16 amino acids. Under inflammatory conditions, such as those induced by IFN-γ, cells can express "immunoproteasomes," which have altered catalytic subunits that are more efficient at generating peptides with C-terminal hydrophobic residues, a feature that favors binding to many MHC class I molecules.[13][18] This process yields a pool of peptides from which the specific RAHYNIVTF epitope is generated.

Peptide Transport: The Role of TAP

Peptides generated in the cytosol must cross the ER membrane to access MHC class I molecules. This critical step is mediated by the TAP complex, a heterodimer of TAP1 and TAP2 proteins that functions as an ATP-dependent pump.[14][19] TAP has a preference for peptides between 8 and 16 amino acids in length, particularly those with hydrophobic or basic C-terminal residues, making it well-suited to transport ideal MHC class I ligands.[15] The E7 (49-57) peptide is translocated into the ER lumen via this transporter.[7]

It is important to note that TAP-independent pathways for MHC class I presentation exist, though they are generally less efficient.[20][21][22][23] These alternative routes may become relevant in scenarios where TAP function is compromised, such as during certain viral infections or in some tumors.[20][22]

MHC Loading and Surface Expression

Within the ER, newly synthesized MHC class I heavy chains associate with β2-microglobulin and a chaperone network known as the peptide-loading complex (PLC), which includes calreticulin, ERp57, and tapasin.[14] The PLC is physically linked to the TAP transporter, creating an efficient conduit for peptide capture and loading.[15] Tapasin plays a crucial role in stabilizing the empty MHC class I molecule and facilitating the "editing" of peptides, ensuring that only high-affinity binders are stably loaded.[15] The E7 (49-57) peptide binds with high affinity to the peptide-binding groove of the HLA-A*02:01 allotype. This binding event stabilizes the entire pMHC complex, which is then released from the PLC and transported through the Golgi apparatus to the cell surface for presentation to patrolling CD8+ T cells.[16][24]

HPV-16 Immune Evasion Strategies

Viruses have evolved sophisticated mechanisms to evade immune detection. HPV-16 is no exception. The E7 oncoprotein itself can interfere with the host's ability to present viral antigens. Studies have shown that HPV-16 E7 can suppress the IFN-γ signaling pathway.[2][25] It achieves this by inhibiting the phosphorylation of STAT1, a key transcription factor.[2][25] This blockade prevents the upregulation of crucial APM components, including interferon regulatory factor-1 (IRF-1) and the TAP1 subunit of the peptide transporter.[2][25] By downregulating TAP expression, HPV-16 reduces the overall efficiency of peptide transport into the ER, leading to decreased presentation of viral epitopes, including E7 (49-57), on the cell surface. This allows infected cells to hide from CTLs, contributing to viral persistence and cancer progression.

Experimental Methodologies for Studying E7 (49-57) Presentation

Validating and quantifying the steps in the E7 (49-57) presentation pathway is essential for both basic research and the development of immunotherapies. The following are core, field-proven protocols.

Protocol 1: In Vitro Proteasome Degradation Assay

This assay directly assesses whether the proteasome can generate the E7 (49-57) epitope from a larger precursor protein.

-

Causality: The purpose is to confirm that the specific peptide of interest is a natural product of proteasomal cleavage, which is the first step in the antigen presentation pathway. The assay uses purified proteasomes to isolate this step from other cellular processes.

-

Self-Validation: The protocol includes a proteasome inhibitor (e.g., Bortezomib) as a negative control. Degradation should be observed in the active sample but not in the inhibited sample, confirming that the observed proteolysis is proteasome-specific.

Step-by-Step Methodology:

-

Substrate Preparation: Synthesize or express a recombinant protein substrate, such as full-length HPV-16 E7 or a longer polypeptide fragment containing the 49-57 sequence.

-

Proteasome Isolation: Purify 20S or 26S proteasomes from a relevant cell line or purchase commercially available purified proteasomes.[26][27]

-

Reaction Setup: In a microcentrifuge tube, combine the E7 substrate, purified proteasomes, and an ATP-regenerating system (for 26S proteasomes) in an appropriate reaction buffer.

-

Control Setup: Prepare parallel reactions:

-

Negative Control 1 (No Proteasome): Substrate in buffer alone.

-

Negative Control 2 (Inhibitor): Substrate, proteasomes, and a specific proteasome inhibitor (e.g., Bortezomib).

-

-

Incubation: Incubate all reactions at 37°C for a time course (e.g., 0, 1, 4, and 8 hours).

-

Sample Analysis: Stop the reaction at each time point by adding SDS-PAGE loading buffer. Analyze the resulting peptide fragments by mass spectrometry (LC-MS/MS) to identify the presence and quantity of the target E7 (49-57) peptide.

Protocol 2: T2 Cell Peptide-Binding and Stabilization Assay

This cell-based assay measures the ability of an exogenous peptide to bind to and stabilize MHC class I molecules on the cell surface.

-

Causality: T2 cells are used because they have a mutation in the TAP complex, making them deficient in transporting endogenous peptides into the ER.[28] This results in low surface expression of unstable, "empty" MHC class I molecules. When an exogenous peptide with high binding affinity for the cell's MHC allele (HLA-A*02:01 for T2 cells) is added to the culture, it can bind to and stabilize these molecules, leading to a quantifiable increase in their surface expression.[28][29][30]

-

Self-Validation: The assay includes a known high-affinity peptide (e.g., an influenza virus epitope) as a positive control and an irrelevant, non-binding peptide as a negative control. The E7 peptide's performance is benchmarked against these controls.

Step-by-Step Methodology:

-

Cell Culture: Culture T2 cells (ATCC® CRL-1992™) in standard RPMI-1640 medium supplemented with 10% FBS.

-

Peptide Preparation: Prepare serial dilutions of the E7 (49-57) test peptide, a positive control peptide (e.g., Influenza M1 58-66, GILGFVFTL), and a negative control peptide in serum-free medium.

-

Peptide Pulsing: Resuspend T2 cells at ~1x10^6 cells/mL in serum-free medium containing human β2-microglobulin (to aid stabilization). Add the peptide dilutions to the cells.[30]

-

Incubation: Incubate the cell-peptide mixtures overnight at 37°C in a 5% CO2 incubator.[30]

-

Washing: Wash the cells twice with cold PBS containing 2% FBS to remove unbound peptide.

-

Antibody Staining: Resuspend the cells in staining buffer and add a fluorescently conjugated monoclonal antibody specific for HLA-A2 (e.g., clone BB7.2-FITC). Incubate on ice for 30 minutes in the dark.

-

Flow Cytometry: Wash the cells again and acquire data on a flow cytometer.

-

Data Analysis: Gate on the live cell population and measure the Mean Fluorescence Intensity (MFI) of the HLA-A2 signal. A higher MFI corresponds to greater peptide binding and stabilization.

Data Presentation: Peptide Binding Affinity

| Peptide | Sequence | MHC Allele | Binding Affinity (Qualitative) |

| HPV-16 E7 (49-57) | RAHYNIVTF | HLA-A02:01 | High |

| Influenza M1 (58-66) | GILGFVFTL | HLA-A02:01 | High (Positive Control) |

| Irrelevant Peptide | VVVVVVVVV | HLA-A*02:01 | None (Negative Control) |

Protocol 3: Interferon-gamma (IFN-γ) ELISpot Assay

This highly sensitive assay quantifies the frequency of antigen-specific T cells by measuring their cytokine secretion upon recognition of the pMHC complex.

-

Causality: The Enzyme-Linked Immunospot (ELISpot) assay detects individual T cells that secrete IFN-γ, a key cytokine produced by activated CTLs. When an E7 (49-57)-specific T cell encounters its cognate peptide presented on an antigen-presenting cell (APC), it becomes activated and releases IFN-γ. This cytokine is captured by antibodies coating the bottom of the assay plate, forming a "spot" that represents a single reactive T cell.[31]

-

Self-Validation: The protocol requires APCs pulsed with the E7 peptide as the specific stimulus, unpulsed APCs as a negative control, and a mitogen like Phytohaemagglutinin (PHA) as a positive control to ensure the T cells are viable and functional.[31]

Step-by-Step Methodology:

-

Plate Coating: Coat a 96-well PVDF plate with an anti-IFN-γ capture antibody overnight at 4°C.

-

Cell Preparation:

-

Responder Cells: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from an HLA-A2+ donor or use an E7 (49-57)-specific T-cell line.

-

Stimulator Cells: Use T2 cells or autologous dendritic cells as APCs. Pulse one aliquot with the E7 (49-57) peptide (e.g., 10 µg/mL) for 2 hours. Leave another aliquot unpulsed.[32][33]

-

-

Assay Setup: Wash the coated plate and block with culture medium. Add the responder T cells to the wells. Then, add the stimulator cells: E7-pulsed APCs to test wells, unpulsed APCs to negative control wells. Add a mitogen (PHA) to positive control wells.[33]

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Detection: Wash the plate to remove cells. Add a biotinylated anti-IFN-γ detection antibody. Incubate, wash, and then add streptavidin-alkaline phosphatase.

-

Spot Development: Wash again and add a substrate (e.g., BCIP/NBT). Dark spots will form where IFN-γ was secreted.

-

Analysis: Stop the reaction by washing with water. Allow the plate to dry and count the spots using an automated ELISpot reader. The frequency of specific T cells is calculated by subtracting the spot count from the negative control wells from the test wells.

Therapeutic Implications and Drug Development

A thorough understanding of the E7 (49-57) presentation pathway is paramount for developing effective immunotherapies for HPV-associated cancers.

-

Therapeutic Vaccines: Peptide-based vaccines using the E7 (49-57) epitope, often with an adjuvant, aim to expand the population of specific CTLs in patients.[5][6] Strategies to enhance immunogenicity include fusing the peptide to carrier proteins or encapsulating it in nanoparticles to improve delivery to APCs.[4][10]

-

Adoptive T-Cell Therapy: This approach involves isolating a patient's T cells, engineering them to express a T-cell receptor (TCR) that specifically recognizes the E7 (49-57)-HLA-A2 complex, expanding them in the lab, and re-infusing them into the patient.

-

Combination Therapies: Given that HPV can downregulate the APM, therapies that counteract this immune evasion are highly promising. Combining E7-targeted vaccines with checkpoint inhibitors (e.g., anti-PD-1) or agents that upregulate MHC class I expression could create a synergistic anti-tumor effect.[11][34]

Conclusion

The presentation of the HPV-16 E7 (49-57) peptide by MHC class I molecules is a cornerstone of the immune response to HPV-induced malignancies. This intricate cellular process, from proteasomal degradation to surface display, offers multiple points for therapeutic intervention. By leveraging detailed mechanistic knowledge and robust experimental methodologies, researchers and drug developers can continue to refine and innovate immunotherapies that effectively target this critical viral oncoprotein, offering new hope for patients with HPV-associated cancers.

References

- 1. Immunotherapy of a human papillomavirus (HPV) type 16 E7-expressing tumour by administration of fusion protein comprising Mycobacterium bovis bacille Calmette–Guérin (BCG) hsp65 and HPV16 E7 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. microbiologyresearch.org [microbiologyresearch.org]

- 3. H2-Db | HPV16 E7 49-57 | RAHYNIVTF | NIH Tetramer Core Facility [tetramer.yerkes.emory.edu]

- 4. aacrjournals.org [aacrjournals.org]

- 5. HPV16-E7 Protein T Cell Epitope Prediction and Global Therapeutic Peptide Vaccine Design Based on Human Leukocyte Antigen Frequency: An In-Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A therapeutic multi-epitope protein vaccine targeting HPV16 E6 E7 elicits potent tumor regression and cytotoxic immune responses | Cancer Biology & Medicine [cancerbiomed.org]

- 7. Frontiers | The antigen processing-associated transporter gene polymorphism: Role on gene and protein expression in HPV-infected pre-cancerous cervical lesion [frontiersin.org]

- 8. The Role of HPV E6 and E7 Oncoproteins in HPV-associated Cervical Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. d-nb.info [d-nb.info]

- 11. Optimal long peptide for flagellin-adjuvanted HPV E7 cancer vaccine to enhance tumor suppression in combination with anti-PD-1 - Lee - Translational Cancer Research [tcr.amegroups.org]

- 12. Targeting Proteasomes and the MHC Class I Antigen Presentation Machinery to Treat Cancer, Infections and Age-Related Diseases | MDPI [mdpi.com]

- 13. The proteasome and MHC class I antigen processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Transporter associated with antigen processing - Wikipedia [en.wikipedia.org]

- 15. Spotlight on TAP and its vital role in antigen presentation and cross-presentation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. The ubiquitin specific protease 7 stabilizes HPV16E7 to promote HPV-mediated carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Immunoproteasomes: Structure, Function, and Antigen Presentation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. taylorandfrancis.com [taylorandfrancis.com]

- 20. benthamdirect.com [benthamdirect.com]

- 21. TAP-independent antigen presentation on MHC class I molecules: lessons from Epstein-Barr virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Endogenous TAP-independent MHC-I antigen presentation: not just the ER lumen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. WO2016182957A1 - Constructs targeting hpv16-e7 peptide/mhc complexes and uses thereof - Google Patents [patents.google.com]

- 25. Human papillomavirus 16-encoded E7 protein inhibits IFN-γ-mediated MHC class I antigen presentation and CTL-induced lysis by blocking IRF-1 expression in mouse keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 27. med.fsu.edu [med.fsu.edu]

- 28. Examining the presentation of tumor-associated antigens on peptide-pulsed T2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. spandidos-publications.com [spandidos-publications.com]

- 31. etheses.bham.ac.uk [etheses.bham.ac.uk]

- 32. Sensitive detection of human papillomavirus type 16 E7-specific T cells by ELISPOT after multiple in vitro stimulations of CD8+ T cells with peptide-pulsed autologous dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 33. scispace.com [scispace.com]

- 34. spandidos-publications.com [spandidos-publications.com]

An In-depth Technical Guide to the Synthetic HPV E7 (49-57) Peptide

Prepared by: Gemini, Senior Application Scientist

Introduction

High-risk Human Papillomavirus (HPV) infection is the primary etiological agent for virtually all cases of cervical carcinoma and a significant fraction of other anogenital and oropharyngeal cancers.[1] The oncogenic potential of these viruses is driven largely by two viral oncoproteins, E6 and E7, which are consistently expressed in tumors and are essential for both the induction and maintenance of the malignant phenotype.[1][2] The E7 oncoprotein disrupts cell cycle control, primarily by binding and promoting the degradation of the retinoblastoma tumor suppressor protein (pRb), which pushes the cell into an uncontrolled proliferative state.[3][4]

This constant expression of a non-self protein makes E7 an ideal target for cancer immunotherapy. Within the E7 protein of the common HPV16 serotype, the 9-amino acid sequence at positions 49-57, RAHYNIVTF , has been identified as a critical immunodominant epitope.[5][6] This synthetic peptide is a cornerstone tool for researchers in immunology, vaccine development, and cancer therapy. This guide provides an in-depth overview of its core physicochemical and immunological properties, alongside validated protocols for its application.

Part 1: Core Physicochemical Properties

The synthetic HPV E7 (49-57) peptide is typically produced by solid-phase synthesis and purified via High-Performance Liquid Chromatography (HPLC) to ensure high purity (often ≥95%) for immunological applications.[5][7] It is delivered as a lyophilized powder, which requires careful reconstitution.[8][9] The presence of trifluoroacetic acid (TFA) as a counterion from the HPLC process is common and can affect the net weight and solubility of the peptide.[8]

The fundamental properties of the peptide are crucial for its handling, storage, and experimental use. Understanding these characteristics ensures reproducibility and accuracy in sensitive biological assays.

Table 1: Physicochemical Data for Synthetic HPV E7 (49-57) Peptide

| Property | Value | Source |

| Sequence (3-Letter) | Arg-Ala-His-Tyr-Asn-Ile-Val-Thr-Phe | [8] |

| Sequence (1-Letter) | RAHYNIVTF | [10][11] |

| Molecular Formula | C₅₂H₇₇N₁₅O₁₃ | [8] |

| Molecular Weight | ~1120.27 g/mol | [8][10][11] |

| Theoretical Isoelectric Point (pI) | 9.84 | [8] |

| Purity (Typical) | ≥95% (via HPLC) | [7][9] |

| Form | Lyophilized Powder | [8][9] |

| Storage Conditions | Store at -20°C or below | [8][12] |

Part 2: Immunological Profile and Mechanism of Action

The significance of the HPV E7 (49-57) peptide lies in its function as a potent cytotoxic T-lymphocyte (CTL) epitope.[12] It is recognized by the immune system in the context of a specific Major Histocompatibility Complex (MHC) class I molecule, triggering a targeted anti-tumor response.

MHC Class I Restriction and T-Cell Recognition

The RAHYNIVTF peptide is a well-characterized H-2Db-restricted epitope in murine models and also shows high-affinity binding to the human MHC Class I molecule HLA-A*02:01.[9][13][14] This binding is the foundational step for initiating a CD8+ T-cell response. In an HPV-infected cancer cell, the full-length E7 protein is processed by the cell's antigen presentation machinery. The resulting E7 (49-57) fragment is loaded onto an MHC class I molecule and presented on the cell surface. This peptide-MHC complex acts as a beacon, recognized by the T-cell receptor (TCR) on specific CD8+ cytotoxic T-lymphocytes. This recognition, along with co-stimulation, activates the T-cell to proliferate and eliminate the cancer cell displaying the epitope.[6][15]

The Antigen Presentation Pathway

The journey of the E7 (49-57) epitope from a full-length oncoprotein to a surface-presented target is a tightly regulated cellular process. Understanding this pathway is critical for appreciating how immunotherapies leverage this mechanism.

References

- 1. The Human Papillomavirus E7 Oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. revistamedica.imss.gob.mx [revistamedica.imss.gob.mx]

- 3. jpt.com [jpt.com]

- 4. The human papillomavirus E7 oncoprotein as a regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optimal long peptide for flagellin-adjuvanted HPV E7 cancer vaccine to enhance tumor suppression in combination with anti-PD-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. Human Papillomavirus (HPV) E7 protein (49-57) - 1 mg [anaspec.com]

- 8. Human Papillomavirus E7 protein (49-57) peptide [novoprolabs.com]

- 9. static.miltenyibiotec.com [static.miltenyibiotec.com]

- 10. genscript.com [genscript.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. HPV E7 protein (49-57) | CRB1001123 | Biosynth [biosynth.com]

- 13. HPV 16/18 E7 49-57 (H-2 Db) | 1 mg | EP07741_1 [peptides.de]

- 14. Characterization of HLA-A2-restricted HPV-16 E7-specific CD8+ T-cell immune responses induced by DNA vaccines in HLA-A2 transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. d-nb.info [d-nb.info]

Topic: HPV E7 (49-57) as a Target for Cancer Immunotherapy

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Rationale for Targeting a Viral Achilles' Heel

Human Papillomavirus (HPV) is the primary etiological agent for a significant number of malignancies, including the vast majority of cervical cancers, as well as many oropharyngeal, anal, and other anogenital cancers.[1][2] Unlike many other cancers that arise from mutations in self-proteins, HPV-associated cancers present a unique therapeutic window. They consistently express viral oncoproteins, primarily E6 and E7, which are essential for the initiation and maintenance of the malignant phenotype.[1][3] These non-self proteins are ideal targets for immunotherapy, as they are uniformly expressed by tumor cells and absent from healthy tissues, offering a pathway to potent and specific anti-tumor immunity with minimal risk of off-tumor toxicity.[1][4]

The HPV16 E7 protein, in particular, has emerged as a focal point for therapeutic development. Within this protein lies a critical nonapeptide sequence, E7 (49-57), with the amino acid sequence RAHYNIVTF.[5][6][7] This peptide is an immunodominant epitope, meaning it is efficiently processed by cancer cells and presented on their surface by the Major Histocompatibility Complex (MHC) class I molecule, HLA-A*02:01.[4][8] This public presentation acts as a red flag for the immune system, allowing for recognition and elimination by cytotoxic T lymphocytes (CTLs). This guide provides a deep dive into the molecular basis, therapeutic strategies, and experimental methodologies centered on exploiting the E7 (49-57) epitope for cancer immunotherapy.

Part 1: Molecular and Immunological Foundations

The E7 Oncoprotein: A Master Regulator of Malignant Transformation

The central oncogenic function of the high-risk HPV E7 protein is its ability to hijack the host cell cycle machinery. E7's primary target is the retinoblastoma tumor suppressor protein (pRb).[9][10] In a healthy cell, pRb acts as a gatekeeper, binding to the E2F family of transcription factors and preventing the cell from entering the S-phase (synthesis phase) of the cell cycle. The high-risk E7 protein contains a high-affinity binding site for pRb, and upon binding, it induces the proteasomal degradation of pRb.[11] This action liberates E2F, which then activates the transcription of genes required for DNA replication and cell division, forcing the cell into a state of uncontrolled proliferation.[10] This sustained proliferative signaling is a hallmark of cancer.

Caption: Mechanism of HPV E7-mediated cell cycle dysregulation.

Antigen Processing and Presentation of the E7 (49-57) Epitope

The constant expression of the E7 oncoprotein within the tumor cell provides a steady source of antigen for immune surveillance. The protein is degraded by the proteasome into smaller peptides. The E7 (49-57) peptide is then transported into the endoplasmic reticulum via the Transporter associated with Antigen Processing (TAP).[12] Inside the ER, it binds to newly synthesized HLA-A*02:01 molecules. This stable peptide-MHC complex is then trafficked to the cell surface, where it is presented to circulating CD8+ cytotoxic T-cells. A T-cell whose T-cell receptor (TCR) specifically recognizes this complex becomes activated, leading to the targeted destruction of the cancer cell.

Caption: Processing and presentation of the HPV E7 (49-57) epitope.

Part 2: Therapeutic Modalities Targeting E7 (49-57)

A. Therapeutic Peptide Vaccines

The most direct way to induce an immune response is to vaccinate with the target epitope itself.

-

Scientific Rationale: The goal of a peptide vaccine is to expand the pool of E7 (49-57)-specific CD8+ T-cells in the body. By providing a high concentration of the peptide antigen along with a potent adjuvant, the vaccine stimulates antigen-presenting cells (APCs) like dendritic cells to activate and clonally expand naive T-cells.

-

Design Considerations & Causality:

-

Peptide Length: While the minimal 9-amino acid E7 (49-57) peptide can be used, studies have shown that longer peptides (e.g., 20-35 amino acids) containing the core epitope are often more effective.[5][13] Why? Short peptides can bind directly to MHC-I molecules on any cell type, potentially leading to T-cell tolerance. Longer peptides must be taken up and processed by professional APCs, which provide the necessary co-stimulatory signals (like CD80/CD86) for robust T-cell activation and also contain epitopes for CD4+ helper T-cells, leading to a more durable and comprehensive immune response.[13][14]

-

Adjuvants: Peptides alone are poorly immunogenic. Adjuvants are critical components that mimic the danger signals of an infection, activating the innate immune system. Why? Adjuvants like Toll-like receptor (TLR) agonists (e.g., Poly(I:C), a TLR3 ligand) or emulsions like Montanide create an inflammatory environment that promotes dendritic cell maturation and migration to lymph nodes, where T-cell priming occurs.[14][15][16]

-

B. Adoptive Cell Therapy (ACT) with E7-Specific TCR-engineered T-cells

Adoptive cell therapy is a powerful approach that involves administering tumor-specific T-cells to the patient. For HPV-associated cancers, this has been refined by genetically engineering a patient's own T-cells to express a high-avidity T-cell receptor (TCR) that recognizes the E7 (49-57) epitope.[1][2]

-

Scientific Rationale: This strategy bypasses the need for the patient to mount their own immune response, which can be weak or suppressed. It provides a large, "living drug" of highly potent, tumor-specific killer T-cells.[1] This has shown remarkable efficacy, even in patients with bulky, metastatic disease that is refractory to other treatments like chemotherapy and immune checkpoint blockade.[1][17]

-

Trustworthiness through Self-Validation: The specificity of the therapy is validated at multiple steps. The engineered TCR is pre-screened for high avidity to the E7 (49-57)-HLA-A02:01 complex and for lack of cross-reactivity to other human peptides.[4][8] Patient selection is restricted to those with the HLA-A02:01 allele, ensuring the target is present.[18] The absence of E7 in healthy tissues provides a strong theoretical safety profile.[1]

Caption: Clinical workflow for E7 TCR-T cell adoptive therapy.

Clinical Trial Data Summary

Clinical trials of E7 TCR-T cell therapy have demonstrated significant clinical activity in patients with treatment-refractory, metastatic HPV-associated cancers.[1]

| Trial Identifier | Phase | Cancer Types | Key Findings | Reference |

| NCT02858310 | I | Metastatic HPV-16+ Cancers | No dose-limiting toxicity. Objective responses in 6 of 12 patients, including those refractory to anti-PD-1 therapy. | [17] |

| NCT05686226 | II | Metastatic HPV-16+ Cancers | Ongoing trial to determine tumor response rate and duration. | [18][19] |

| Phase I (E6 TCR) | I/II | Metastatic HPV-16+ Cancers | Established proof-of-concept for TCR therapy in epithelial cancers. Identified resistance mechanisms. | [20][21] |

Mechanisms of resistance have been identified through translational research, including the downregulation or loss of the HLA-A*02:01 allele on tumor cells and genetic defects in the interferon-gamma response pathway, which is essential for T-cell activity.[17][20][21]

Part 3: Key Experimental Methodologies

Protocol: Murine Therapeutic Peptide Vaccination

This protocol describes a standard experiment to test the efficacy of an E7 (49-57) peptide vaccine in the TC-1 preclinical model.

-

Animal Model: Use 6-8 week old female C57BL/6 mice (H-2Db haplotype, which can present the murine analogue of the E7 (49-57) peptide).[22][23]

-

Tumor Cell Line: Use the TC-1 cell line, which is derived from C57BL/6 primary lung epithelial cells and co-transformed with HPV-16 E6 and E7 oncogenes.[23]

-

Tumor Challenge: Subcutaneously inject 1 x 105 TC-1 cells in 100 µL of phosphate-buffered saline (PBS) into the right flank of each mouse.

-

Vaccine Formulation (per mouse):

-

Immunization Schedule: Begin vaccinations when tumors are palpable (approx. 3-5 mm in diameter, typically 7 days post-challenge). Administer the vaccine subcutaneously on the contralateral (left) flank on days 7, 14, and 21 post-tumor challenge.

-

Monitoring and Endpoints:

-

Measure tumor size with digital calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width2) / 2.

-

Monitor animal weight and health status.

-

Euthanize mice when tumors exceed 15-20 mm in any dimension or if signs of distress are observed, in accordance with institutional animal care guidelines.

-

-

Immune Analysis (Satellite Group): Euthanize a separate group of mice 7 days after the final vaccination. Harvest spleens to analyze the E7-specific T-cell response via ELISpot or intracellular cytokine staining for IFN-γ.

Protocol: In Vitro T-Cell Cytotoxicity Assay

This assay measures the ability of effector T-cells (e.g., from a vaccinated mouse or E7 TCR-T cells) to kill target cells expressing the E7 epitope.

-

Effector Cells: Isolate splenocytes from vaccinated mice (or use thawed E7 TCR-T cells) and use them as effector cells.

-

Target Cells:

-

Positive Target: Use T2 cells (which are TAP-deficient but have surface HLA-A*02:01) pulsed with 1 µg/mL of E7 (49-57) peptide for 1 hour at 37°C.

-

Negative Target: Use T2 cells pulsed with an irrelevant peptide (e.g., a MART-1 peptide).

-

-

Labeling: Label both positive and negative target cells with a fluorescent dye (e.g., Calcein-AM) or through a luminescence-based system that measures released lactate dehydrogenase (LDH) upon cell lysis.

-

Co-culture: Mix effector cells and target cells at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1) in a 96-well U-bottom plate.

-

Incubation: Incubate the plate for 4 hours at 37°C.

-

Data Acquisition:

-

For fluorescence-based assays, measure the remaining fluorescence in the wells (live cells).

-

For LDH assays, collect the supernatant and measure LDH release according to the manufacturer's protocol.

-

-

Calculation: Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 x [(Spontaneous Release - Experimental Release) / (Spontaneous Release - Maximum Release)] (Spontaneous release is from targets with no effectors; Maximum release is from targets lysed with detergent).

Part 4: Future Horizons and Combination Strategies

The clinical success of E7-targeted therapies, while significant, is not universal. The future of this field lies in developing rational combination strategies to overcome resistance and enhance efficacy.

-

Immune Checkpoint Blockade: Tumors can express ligands like PD-L1 that exhaust incoming T-cells. Combining E7 TCR-T cell therapy or peptide vaccines with checkpoint inhibitors (e.g., anti-PD-1 antibodies) can reinvigorate the anti-tumor T-cell response and prevent functional exhaustion within the tumor microenvironment.[5][24]

-

Novel Adjuvants and Delivery Systems: Research into nanoparticle-based vaccines that can co-deliver the E7 (49-57) peptide and an adjuvant directly to lymph nodes is underway.[25] This approach can enhance APC uptake and lead to a more potent and targeted immune response.

-

Multi-Antigen Targeting: To mitigate the risk of immune escape via antigen loss (loss of E7 expression or HLA presentation), next-generation therapies are being designed to target multiple HPV epitopes simultaneously, including those from the E6 oncoprotein.[20][26]

Conclusion

The HPV E7 (49-57) epitope represents a paradigm of an ideal tumor-specific antigen. Its foreign nature, consistent expression in malignant cells, and presentation by a common HLA allele make it a highly attractive and validated target for cancer immunotherapy. While peptide vaccines have shown promise, the development of high-avidity E7 TCR-engineered T-cell therapy has marked a significant breakthrough, mediating regression of advanced, treatment-refractory epithelial cancers.[8][17] The insights gained from clinical trials are not only paving the way for a new standard of care for patients with HPV-associated malignancies but are also providing a valuable blueprint for the development of cellular therapies against other common cancers. Continued innovation in combination therapies and a deeper understanding of resistance mechanisms will be critical to unlocking the full curative potential of targeting this viral vulnerability.

References

- 1. researchwithrutgers.com [researchwithrutgers.com]

- 2. Available Technologies - NCI [techtransfer.cancer.gov]

- 3. The Human Papillomavirus E7 Oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Engineered T cells targeting E7 mediate regression of human papillomavirus cancers in a murine model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optimal long peptide for flagellin-adjuvanted HPV E7 cancer vaccine to enhance tumor suppression in combination with anti-PD-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Immune Responses and Anti-Tumor Potential of an HPV16 E6E7 Multi-Epitope Vaccine | PLOS One [journals.plos.org]

- 7. Active immunization combined with cisplatin confers enhanced therapeutic protection and prevents relapses of HPV-induced tumors at different anatomical sites [ijbs.com]

- 8. JCI Insight - Engineered T cells targeting E7 mediate regression of human papillomavirus cancers in a murine model [insight.jci.org]

- 9. Frontiers | Human Papillomavirus E6 and E7: The Cervical Cancer Hallmarks and Targets for Therapy [frontiersin.org]

- 10. The Role of HPV E6 and E7 Oncoproteins in HPV-associated Cervical Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Increased expression of HPV-E7 oncoprotein correlates with a reduced level of pRb proteins via high viral load in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Optimal long peptide for flagellin-adjuvanted HPV E7 cancer vaccine to enhance tumor suppression in combination with anti-PD-1 - Lee - Translational Cancer Research [tcr.amegroups.org]

- 14. Adjuvants for peptide-based cancer vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. aacrjournals.org [aacrjournals.org]

- 17. TCR-engineered T cells targeting E7 for patients with metastatic HPV-associated epithelial cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ClinicalTrials.gov [clinicaltrials.gov]

- 19. targetedonc.com [targetedonc.com]

- 20. aacrjournals.org [aacrjournals.org]

- 21. ascopubs.org [ascopubs.org]

- 22. d-nb.info [d-nb.info]

- 23. Immunotherapy in new pre-clinical models of HPV-associated oral cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 24. aacrjournals.org [aacrjournals.org]

- 25. Tumor targeting nanoparticle E749-57-HSP110-RGD elicits potent anti-tumor immune response in a CD8-dependent manner in cervical cancer-bearing mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 26. A therapeutic multi-epitope protein vaccine targeting HPV16 E6 E7 elicits potent tumor regression and cytotoxic immune responses | Cancer Biology & Medicine [cancerbiomed.org]

This guide provides an in-depth exploration of the E7 oncoprotein, a key driver of cellular transformation in human papillomavirus (HPV)-related cancers. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular mechanisms of E7, its multifaceted interactions with host cell machinery, and the experimental methodologies crucial for its study. Our focus is on providing not just protocols, but a foundational understanding of the scientific rationale that underpins these techniques, fostering a more insightful and effective research endeavor.

The E7 Oncoprotein: A Master Regulator of Cellular Proliferation

High-risk HPV types, such as HPV16 and HPV18, are the primary etiological agents of cervical cancer and a growing number of other malignancies.[1] The oncogenic potential of these viruses is largely attributed to the activities of two oncoproteins, E6 and E7, which are consistently expressed in HPV-positive tumors.[1][2] The E7 oncoprotein, a small zinc-finger protein of approximately 100 amino acids, plays a central role in hijacking the host cell cycle to facilitate viral replication.[3][4] This guide will focus on the intricate functions of E7 and the methodologies to dissect its oncogenic mechanisms.

Structural Hallmarks of the E7 Oncoprotein

The E7 protein is structurally organized into three conserved regions (CR1, CR2, and CR3), each contributing to its diverse functions.[3][4]

-

Conserved Region 1 (CR1): Located at the N-terminus, CR1 is essential for cellular transformation and the degradation of the retinoblastoma protein (pRb), although it does not directly participate in pRb binding.[4]

-

Conserved Region 2 (CR2): This region harbors the highly conserved LXCXE motif, which is critical for the high-affinity binding to the "pocket" domain of the retinoblastoma tumor suppressor protein (pRb) and its family members, p107 and p130.[3][5][6] CR2 also contains a casein kinase II (CKII) phosphorylation site, a post-translational modification that can influence E7's activity.[7]

-

Conserved Region 3 (CR3): The C-terminal CR3 domain features two CXXC zinc-binding motifs, forming a zinc-finger structure that is crucial for E7 dimerization and interaction with other cellular proteins.[3][8] This region also contributes to the displacement of the E2F transcription factor from pRb.[8]